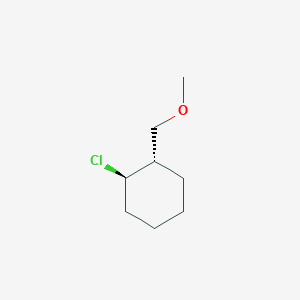
(1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane is an organic compound with a unique stereochemistry. It is a cyclohexane derivative where a chlorine atom and a methoxymethyl group are attached to the first and second carbon atoms, respectively. The specific stereochemistry (1R,2S) indicates the spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexane or a substituted cyclohexane derivative.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxymethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired stereoisomer.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the chlorine atom or convert the methoxymethyl group to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives with hydroxymethyl groups.
Applications De Recherche Scientifique
(1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane depends on its interaction with specific molecular targets. The chlorine atom and methoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with enzymes, receptors, or other biomolecules. The stereochemistry plays a crucial role in determining the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-Chloro-2-(hydroxymethyl)cyclohexane: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
(1R,2S)-1-Bromo-2-(methoxymethyl)cyclohexane: Similar structure but with a bromine atom instead of a chlorine atom.
(1R,2S)-1-Chloro-2-(ethoxymethyl)cyclohexane: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness
(1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane is unique due to its specific stereochemistry and the presence of both chlorine and methoxymethyl groups
Propriétés
Numéro CAS |
67295-03-8 |
|---|---|
Formule moléculaire |
C8H15ClO |
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
(1R,2S)-1-chloro-2-(methoxymethyl)cyclohexane |
InChI |
InChI=1S/C8H15ClO/c1-10-6-7-4-2-3-5-8(7)9/h7-8H,2-6H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
KHUQBVBUNDRPRQ-JGVFFNPUSA-N |
SMILES isomérique |
COC[C@@H]1CCCC[C@H]1Cl |
SMILES canonique |
COCC1CCCCC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


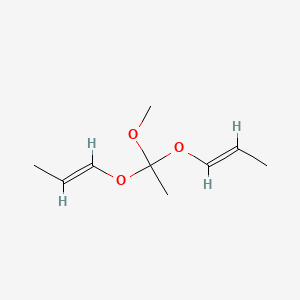
![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)
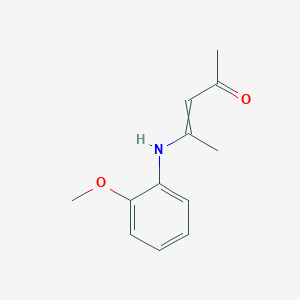
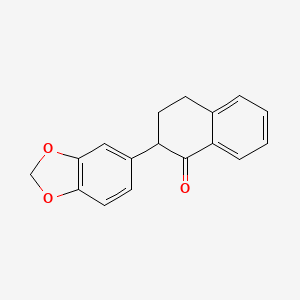
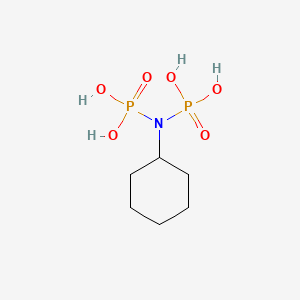


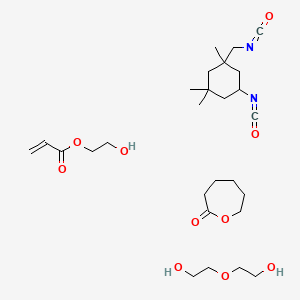
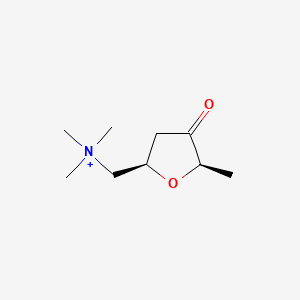
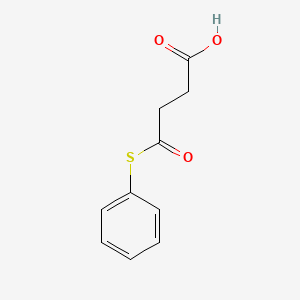

![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
